molecular formula C17H13ClO3 B4038405 6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one

6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one

Cat. No.: B4038405
M. Wt: 300.7 g/mol
InChI Key: BBPOANJBAYGMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives This compound is characterized by the presence of a dioxin ring substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group

Scientific Research Applications

6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the dioxin ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with amine or thiol groups.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. It may also bind to receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one: shares structural similarities with other dioxin derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-17(13-5-3-2-4-6-13)20-15(11-16(19)21-17)12-7-9-14(18)10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPOANJBAYGMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=CC(=O)O1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one
Reactant of Route 2
6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one
Reactant of Route 3
6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one
Reactant of Route 4
6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one
Reactant of Route 5
6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one
Reactant of Route 6
6-(4-Chlorophenyl)-2-methyl-2-phenyl-1,3-dioxin-4-one

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